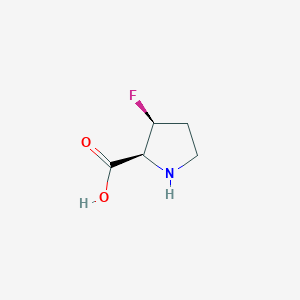
(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid: is a chiral fluorinated amino acid derivative. It is a significant compound in the field of medicinal chemistry due to its potential applications in drug design and development. The presence of the fluorine atom in the pyrrolidine ring enhances the compound’s metabolic stability and bioavailability, making it a valuable building block for pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography or crystallization techniques to obtain the desired (2S,3S) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve:
Enzymatic Resolution: Using enzymes to selectively convert one enantiomer, leaving the desired (2S,3S) enantiomer.
Asymmetric Synthesis: Employing chiral catalysts to directly synthesize the (2S,3S) enantiomer with high enantioselectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature and fluorine atom, which can act as a probe in NMR studies.
Medicine: The compound is explored for its potential in drug design, particularly in developing inhibitors for enzymes and receptors. Its stability and bioavailability make it a promising candidate for therapeutic applications.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of various drugs.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the binding affinity and specificity of the compound. The chiral nature of the compound allows for selective interactions with chiral biological targets, leading to desired pharmacological effects.
Comparación Con Compuestos Similares
(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.
(2S,3S)-3-Chloropyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of fluorine.
(2S,3S)-3-Bromopyrrolidine-2-carboxylic acid: Contains a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid imparts unique properties such as increased metabolic stability, enhanced binding affinity, and improved bioavailability compared to its analogs with other halogens or hydroxyl groups. These properties make it a valuable compound in drug design and development.
Propiedades
IUPAC Name |
(2S,3S)-3-fluoropyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGLSRHRSYWDST-IUYQGCFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@H]1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

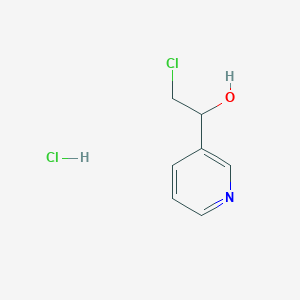

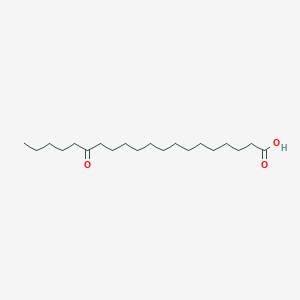

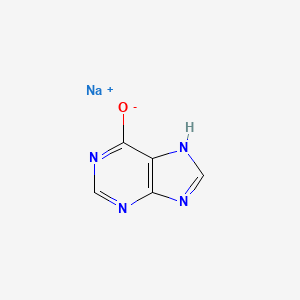
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B8226272.png)
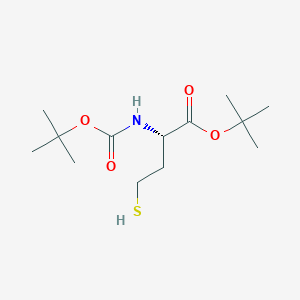




![cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B8226334.png)
![Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8226340.png)
